![molecular formula C44H38N2S B14284204 N,N'-[Thiene-2,5-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline] CAS No. 124613-45-2](/img/structure/B14284204.png)
N,N'-[Thiene-2,5-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis[4-[bis(p-tolyl)amino]phenyl]thiophene is an organic compound that belongs to the class of thiophenes It is characterized by the presence of two bis(p-tolyl)amino groups attached to a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[4-[bis(p-tolyl)amino]phenyl]thiophene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl or vinyl boronic acid and aryl or vinyl halides in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of 2,5-Bis[4-[bis(p-tolyl)amino]phenyl]thiophene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization and chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
2,5-Bis[4-[bis(p-tolyl)amino]phenyl]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic or thiophene rings.
科学的研究の応用
2,5-Bis[4-[bis(p-tolyl)amino]phenyl]thiophene has several scientific research applications:
Organic Electronics: It is used in the development of OLEDs due to its electroluminescent properties.
Photovoltaics: The compound is explored for use in organic solar cells as a donor material.
Sensors: Its unique electronic properties make it suitable for use in chemical sensors and biosensors.
Materials Science: The compound is studied for its potential in creating new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2,5-Bis[4-[bis(p-tolyl)amino]phenyl]thiophene in optoelectronic devices involves the transport of charge carriers (electrons and holes) through the material. The bis(p-tolyl)amino groups facilitate hole transport, while the thiophene ring contributes to electron transport. The interaction between these groups and the applied electric field results in the emission of light in OLEDs .
類似化合物との比較
Similar Compounds
1,4-Bis[2-[4-[N,N-di(p-tolyl)amino]phenyl]vinyl]benzene: This compound also contains bis(p-tolyl)amino groups and is used in OLEDs.
Thiophene Derivatives: Various thiophene derivatives with different substituents are studied for their electronic properties and applications in organic electronics.
Uniqueness
2,5-Bis[4-[bis(p-tolyl)amino]phenyl]thiophene is unique due to its specific combination of bis(p-tolyl)amino groups and a thiophene ring, which provides a balance of hole and electron transport properties. This makes it particularly suitable for use in OLEDs and other optoelectronic devices.
特性
CAS番号 |
124613-45-2 |
|---|---|
分子式 |
C44H38N2S |
分子量 |
626.9 g/mol |
IUPAC名 |
4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]thiophen-2-yl]phenyl]-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C44H38N2S/c1-31-5-17-37(18-6-31)45(38-19-7-32(2)8-20-38)41-25-13-35(14-26-41)43-29-30-44(47-43)36-15-27-42(28-16-36)46(39-21-9-33(3)10-22-39)40-23-11-34(4)12-24-40/h5-30H,1-4H3 |
InChIキー |
YQWMPXNCULABMM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=CC=C(S4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


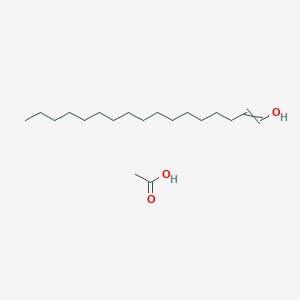

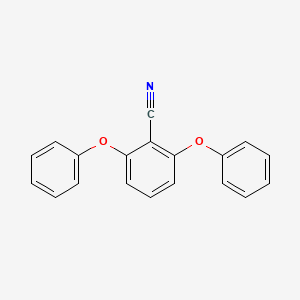
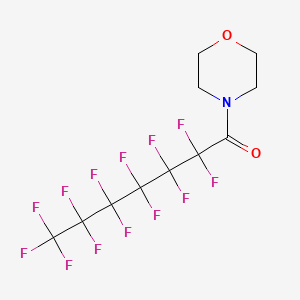
![3H-Cyclopenta[A]azulen-3-one](/img/structure/B14284140.png)
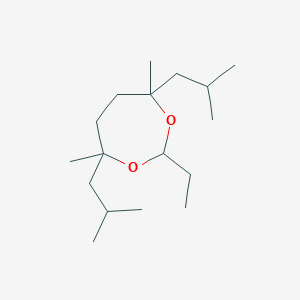

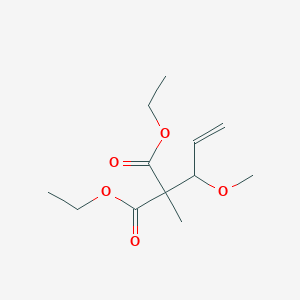
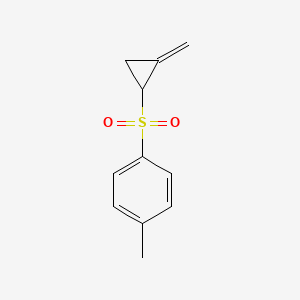
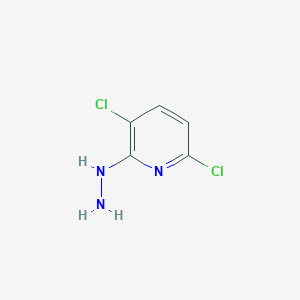
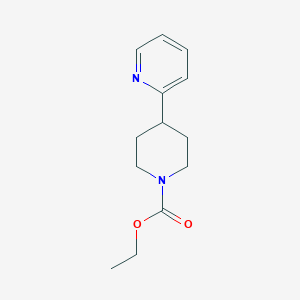
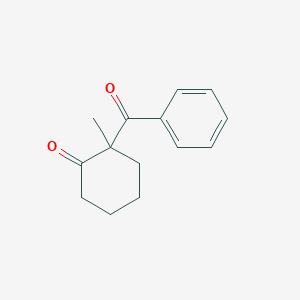
![1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B14284197.png)
![2,3,6,7-Tetrakis(dimethylamino)spiro[3.3]hepta-2,6-diene-1,5-dione](/img/structure/B14284203.png)
